molecular formula C11H6BrNO4 B11928583 6-Bromoquinoline-2,3-dicarboxylic acid CAS No. 92513-49-0

6-Bromoquinoline-2,3-dicarboxylic acid

Cat. No.: B11928583
CAS No.: 92513-49-0
M. Wt: 296.07 g/mol
InChI Key: YTXUWMKQJKQPDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromoquinoline-2,3-dicarboxylic acid is a chemical compound with the molecular formula C11H6BrNO4 and a molecular weight of 296.07 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromoquinoline-2,3-dicarboxylic acid can be synthesized through several methods. One common method involves the bromination of quinoline derivatives. For example, 6-bromoquinoline can be heated with nitric acid to generate 6-bromo-8-nitroquinolone, which is then oxidized with potassium permanganate to form 2,3-pyridinedicarboxylic acid . Another method involves the reaction between 2-hydroxyquinoline and phosphorus pentabromide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Bromoquinoline-2,3-dicarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can modify the bromine and carboxylic acid groups.

    Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 2,3-pyridinedicarboxylic acid .

Scientific Research Applications

6-Bromoquinoline-2,3-dicarboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromoquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and carboxylic acid groups play a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromoquinoline-2,3-dicarboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

CAS No.

92513-49-0

Molecular Formula

C11H6BrNO4

Molecular Weight

296.07 g/mol

IUPAC Name

6-bromoquinoline-2,3-dicarboxylic acid

InChI

InChI=1S/C11H6BrNO4/c12-6-1-2-8-5(3-6)4-7(10(14)15)9(13-8)11(16)17/h1-4H,(H,14,15)(H,16,17)

InChI Key

YTXUWMKQJKQPDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1Br)C(=O)O)C(=O)O

Origin of Product

United States

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